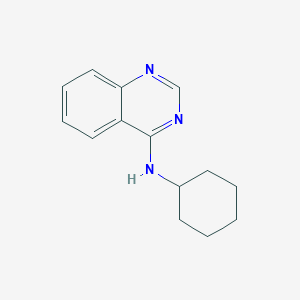

N-cyclohexylquinazolin-4-amine

描述

Structure

3D Structure

属性

CAS 编号 |

81080-06-0 |

|---|---|

分子式 |

C14H17N3 |

分子量 |

227.30 g/mol |

IUPAC 名称 |

N-cyclohexylquinazolin-4-amine |

InChI |

InChI=1S/C14H17N3/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h4-5,8-11H,1-3,6-7H2,(H,15,16,17) |

InChI 键 |

CIFOBGKTSPXVQX-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(CC1)NC2=NC=NC3=CC=CC=C32 |

产品来源 |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-Cyclohexylquinazolin-4-amine

This technical guide details the synthesis, mechanism, and characterization of N-cyclohexylquinazolin-4-amine , a prototypical scaffold in medicinal chemistry often utilized as a precursor for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.

Executive Summary & Medicinal Relevance

The N-substituted quinazolin-4-amine pharmacophore is a "privileged structure" in drug discovery, serving as the core architecture for approved kinase inhibitors such as Gefitinib and Erlotinib. The cyclohexyl derivative (N-cyclohexylquinazolin-4-amine) represents a fundamental lipophilic analogue used to probe the steric tolerance of the ATP-binding pocket in kinase domains.

This guide provides a robust, scalable protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr) , prioritizing high purity and yield. It addresses the common instability of the 4-chloroquinazoline precursor and provides a self-validating characterization workflow.

Retrosynthetic Analysis & Mechanism

The most reliable disconnection for this molecule occurs at the C4-N bond. The synthesis relies on the high electrophilicity of the C4 position in the quinazoline ring, activated by the adjacent ring nitrogens (N1 and N3).

Reaction Mechanism (SNAr)

The reaction proceeds via an addition-elimination mechanism:

-

Nucleophilic Attack: The lone pair of the cyclohexylamine nitrogen attacks the electron-deficient C4 carbon.

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate is formed (though transient).

-

Elimination: The chloride ion is expelled, restoring aromaticity.

-

Deprotonation: The resulting ammonium species is neutralized by a base (triethylamine or excess amine).

Figure 1: Mechanistic pathway for the SNAr synthesis of N-cyclohexylquinazolin-4-amine.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate: 4-Chloroquinazoline (CAS: 5190-68-1). Note: Highly moisture sensitive. Store under inert gas.

-

Nucleophile: Cyclohexylamine (1.2 equivalents).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equivalents).

-

Solvent: Isopropanol (IPA) or Dioxane (Anhydrous preferred).

Step-by-Step Methodology

This protocol is designed for a 1.0 gram scale but is linearly scalable.

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

-

Solubilization: Add 4-Chloroquinazoline (1.0 g, 6.07 mmol) to the flask. Add Isopropanol (15 mL). Critical: Do not delay; 4-chloroquinazoline hydrolyzes to the inert quinazolinone in moist air.

-

Addition: Add DIPEA (1.6 mL, 9.1 mmol) followed by Cyclohexylamine (0.83 mL, 7.28 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to reflux (80–85 °C) for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (System: 50% Ethyl Acetate/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot (product).

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent to ~25% of original volume under reduced pressure.

-

Pour the residue into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.

-

-

Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) and cold diethyl ether (1 x 5 mL) to remove unreacted amine.

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following spectroscopic data.

Physical Properties[8][11]

-

Appearance: White to pale yellow solid.

-

Melting Point: 138–140 °C [1].[1]

-

Molecular Weight: 227.31 g/mol .

Spectroscopic Data (Expected)

The following table summarizes the key diagnostic signals for N-cyclohexylquinazolin-4-amine.

| Technique | Signal / Shift | Assignment | Diagnostic Note |

| 1H NMR | δ 8.55 (s, 1H) | H-2 (Quinazoline) | Most deshielded singlet; confirms core integrity. |

| (DMSO-d6) | δ 8.25 (d, 1H) | H-8 (Ar-H) | Doublet, peri-position to N1. |

| δ 7.40 – 7.80 (m, 3H) | H-5, 6, 7 (Ar-H) | Aromatic multiplets. | |

| δ 7.90 (d, 1H, br) | N-H | Exchangeable proton (disappears with D2O). | |

| δ 4.10 – 4.25 (m, 1H) | N-CH (Cyclohexyl) | Methine proton; diagnostic for amine attachment. | |

| δ 1.10 – 2.05 (m, 10H) | -CH2- (Cyclohexyl) | Characteristic alkyl multiplets. | |

| 13C NMR | δ 158.5, 155.2 | C-2, C-4 | Quaternary carbons attached to N. |

| δ 49.5 | N-CH | Methine carbon of the cyclohexyl ring. | |

| Mass Spec | m/z 228.15 | [M+H]+ | Base peak in ESI positive mode. |

Troubleshooting Guide (Causality & Correction)

-

Issue: Presence of a peak at δ 8.1 (s) in NMR.

-

Cause: Hydrolysis of starting material to Quinazolin-4(3H)-one.

-

Correction: Ensure 4-chloroquinazoline is fresh or recrystallized from hexanes before use. Use anhydrous solvents.

-

-

Issue: Low Yield.

-

Cause: Incomplete conversion or loss during aqueous wash (protonated product is water-soluble).

-

Correction: Ensure the final pH of the aqueous workup is basic (> pH 9). If the product does not precipitate, extract with Dichloromethane (DCM).

-

References

-

Shen, Z. L., et al. (2010). "One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction of Quinazolin-4(3H)-ones with Amines." Journal of Heterocyclic Chemistry. Available at: [Link]

-

Correa, J., et al. (2024).[2] "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules. Available at: [Link]

Sources

Biological Activity of N-Cyclohexylquinazolin-4-amine Derivatives: A Technical Guide

Executive Summary

The quinazoline ring is a privileged pharmacophore in medicinal chemistry, known for its diverse therapeutic applications. Specifically, derivatives bearing an N-cyclohexyl substitution at the C4 position—N-cyclohexylquinazolin-4-amines —have emerged as highly potent scaffolds. The bulky, lipophilic nature of the cyclohexyl group fundamentally alters the pharmacokinetic and pharmacodynamic profile of the quinazoline core. This technical whitepaper synthesizes current research on these derivatives, focusing on their two primary biological applications: as potent antileishmanial agents capable of penetrating infected macrophages, and as Multi-Target Directed Ligands (MTDLs) for the treatment of Alzheimer's Disease (AD).

Mechanistic Rationale of the N-Cyclohexyl Substitution

The biological efficacy of N-cyclohexylquinazolin-4-amines is not coincidental; it is rooted in strict structure-activity relationship (SAR) principles:

-

Steric Bulking & Target Selectivity: In neurodegenerative targeting, the bulky, non-planar cyclohexyl ring perfectly occupies the hydrophobic entrance cavity of Monoamine Oxidase B (MAO-B), sterically hindering binding to the narrower MAO-A cavity. This drives high MAO-B selectivity [1].

-

Lipophilicity & Membrane Permeability: The aliphatic ring significantly increases the

of the molecule. For antileishmanial activity, this enhanced lipophilicity is critical for penetrating the lipid bilayer of host murine peritoneal macrophages to reach intracellular Leishmania amastigotes [2]. For AD applications, it ensures optimal Blood-Brain Barrier (BBB) permeation.

Antileishmanial Activity: Overcoming Intracellular Parasites

Leishmaniasis, caused by Leishmania parasites, requires host-cell penetration for drug efficacy. Traditional treatments suffer from severe toxicity and emerging resistance.

Recent SAR studies utilizing the Topliss operational scheme have identified

Causality in SAR Design

Researchers discovered that substituting the C4 position with a cyclohexyl or furfuryl group, combined with an

Multi-Target Directed Ligands (MTDLs) for Alzheimer's Disease

Alzheimer's disease has a complex, multifactorial etiology involving cholinergic deficit, glutamatergic excitotoxicity, and monoaminergic disruption. Single-target therapies often fail to halt disease progression.

N-methylpropargylamino-quinazoline derivatives have been engineered as MTDLs [1]. By incorporating an N-cyclohexyl group at the C4 position and a propargylamine group, these compounds act as:

-

Selective MAO-B Inhibitors: The propargylamine moiety forms an irreversible covalent bond with the FAD cofactor of MAO-B, while the cyclohexyl group anchors the molecule in the MAO-B specific hydrophobic pocket.

-

Cholinesterase (AChE/BChE) Inhibitors: The planar quinazoline core interacts with the peripheral anionic site (PAS) of cholinesterases.

-

NMDAR Antagonists: Aromatic substitutions on the quinazoline ring modulate calcium channel blockade, preventing excitotoxicity.

Multi-target mechanism of action for N-cyclohexylquinazolin-4-amines in Alzheimer's disease.

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate comparison, the biological efficacy of key N-cyclohexylquinazolin-4-amine derivatives and their structural analogs are summarized below.

Table 1: Antileishmanial Activity of Quinazoline-2,4-diamine Derivatives [2]

| Compound / Substitution | L. donovani

Table 2: Anti-Alzheimer's Activity of N-Methylpropargylamino-Quinazolines [1]

| Compound | C4 Substitution | hMAO-B

Note: Compound II-6h demonstrates that the bulky cyclohexyl group is critical for sub-micromolar, highly selective MAO-B inhibition.

Validated Experimental Methodologies

Regioselective Synthesis Protocol

The synthesis of N-cyclohexylquinazolin-4-amines relies on the differential electrophilicity of the C2 and C4 positions of the quinazoline ring. The C4 position is significantly more electrophilic due to the

Step-by-Step Nucleophilic Aromatic Substitution (

-

Preparation of the Core: React commercially available anthranilic acid with urea to form quinazoline-2,4-dione, followed by chlorination using

to yield 2,4-dichloroquinazoline. -

Regioselective C4 Amination:

-

Dissolve 2,4-dichloroquinazoline (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add

-diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the -

Add cyclohexylamine (1.1 eq) dropwise at

, then allow to stir at room temperature for 2-4 hours. -

Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction selectively yields 2-chloro-N-cyclohexylquinazolin-4-amine due to the lower activation energy required for C4 attack at ambient temperatures.

-

-

C2 Substitution (For MTDLs or Antileishmanials):

-

React the intermediate with the secondary amine (e.g., N-methylpropargylamine) in acetonitrile.

-

Elevate temperature to

(reflux) for 12-24 hours, as the C2 position is less reactive and requires thermal activation. -

Purify via flash column chromatography.

-

Workflow for the regioselective synthesis of N-cyclohexylquinazolin-4-amine derivatives.

In Vitro MAO-B Inhibition Assay (Self-Validating System)

To validate the anti-Alzheimer's potential of the synthesized derivatives, a fluorometric MAO-B assay must be utilized.

-

Enzyme Preparation: Use recombinant human MAO-B (hMAO-B) expressed in baculovirus-infected insect cells.

-

Substrate & Probe: Utilize kynuramine as a non-fluorescent substrate, which MAO-B oxidatively deaminates to 4-hydroxyquinoline (a highly fluorescent fluorophore).

-

Protocol:

-

Incubate hMAO-B with varying concentrations of the N-cyclohexylquinazolin-4-amine derivative (0.01

to 100 -

Add kynuramine to initiate the reaction.

-

Self-Validation (Controls): Run a vehicle control (DMSO) for baseline activity and a positive control (Selegiline, a known MAO-B inhibitor) to validate assay sensitivity.

-

Measure fluorescence at

nm and

-

Conclusion

The integration of an N-cyclohexyl moiety at the C4 position of the quinazoline scaffold is a masterclass in rational drug design. By carefully manipulating steric bulk and lipophilicity, researchers have successfully tailored this pharmacophore to combat both infectious intracellular parasites and complex neurodegenerative cascades. Future development should focus on optimizing the aqueous solubility of these highly lipophilic derivatives through prodrug strategies or nanoparticle formulation to enhance their clinical viability.

References

-

Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease. Svobodova, B., et al. International Journal of Molecular Sciences, 2023, 24(11), 9124. URL:[Link]

-

Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Van Horn, K. S., et al. Journal of Medicinal Chemistry, 2014, 57(12), 5141–5156. URL:[Link]

Technical Guide: Mechanism of Action Studies for N-Cyclohexylquinazolin-4-amine

This technical guide details the mechanism of action (MoA), experimental validation, and pharmacological significance of the N-cyclohexylquinazolin-4-amine scaffold.

Executive Summary: The Privileged Scaffold

N-cyclohexylquinazolin-4-amine represents a specific structural subset of the 4-aminoquinazoline class, a "privileged scaffold" in medicinal chemistry. While 4-anilinoquinazolines (having an aromatic ring at position 4) are globally recognized as EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib), the N-cyclohexyl derivative introduces specific physicochemical properties—increased lipophilicity and flexibility—that broaden its biological profile.

This guide analyzes its dual-potential mechanism:

-

Primary Mechanism (Oncology): ATP-competitive inhibition of Receptor Tyrosine Kinases (RTKs), specifically EGFR .

-

Secondary Mechanism (Neurology/Inflammation): Inhibition of Acetylcholinesterase (AChE) and Phosphodiesterase (PDE) , driven by the aliphatic cyclohexyl moiety's ability to penetrate the blood-brain barrier (BBB) and fit into hydrophobic catalytic gorges.

Structural Biology & Pharmacophore Analysis

The molecule consists of a quinazoline bicyclic core fused to a cyclohexyl amine at the C4 position. Its bioactivity is governed by three key interaction vectors:

| Structural Domain | Function in Biological Target |

| N1 & N3 Nitrogens | H-Bond Acceptors: Key for binding to the "hinge region" of kinase ATP pockets (e.g., Met793 in EGFR). |

| Cyclohexyl Ring | Hydrophobic Pharmacophore: Occupies the hydrophobic pocket II (selectivity pocket) in kinases or the peripheral anionic site in AChE. Unlike a planar phenyl ring, the cyclohexyl group is non-planar (chair conformation), offering distinct steric fits. |

| C6/C7 Positions | Solvent Interface: Usually substituted (e.g., -OMe, -O-morpholine) to improve solubility and tune electronic properties for tighter binding. |

Primary Mechanism of Action: ATP-Competitive Kinase Inhibition

The Target: Epidermal Growth Factor Receptor (EGFR)

In the context of antiproliferative activity, N-cyclohexylquinazolin-4-amine acts as a Type I kinase inhibitor. It targets the intracellular tyrosine kinase domain of EGFR (ErbB1), which is often overexpressed or mutated in non-small cell lung cancer (NSCLC).

Binding Mode

-

Competition: The molecule competes with Adenosine Triphosphate (ATP) for the nucleotide-binding cleft between the N-terminal and C-terminal lobes of the kinase.

-

Hinge Interaction: The quinazoline N1 accepts a hydrogen bond from the backbone amide of Met793 .

-

Hydrophobic Clamp: The cyclohexyl group projects into the hydrophobic region usually occupied by the adenine ring of ATP or the ribose sugar, effectively "locking" the kinase in an inactive conformation.

Downstream Signaling Blockade

By preventing ATP binding, the compound inhibits the autophosphorylation of EGFR tyrosine residues (Y1068, Y1173). This halts the recruitment of downstream effectors, collapsing the signaling cascade:

-

RAS-RAF-MEK-ERK Pathway: Blockade prevents cell proliferation.

-

PI3K-AKT-mTOR Pathway: Blockade induces apoptosis (cell death).

Visualization: EGFR Signaling Cascade

The following diagram illustrates the pathway blockade mediated by the scaffold.

Caption: Blockade of RAS/MAPK and PI3K/AKT pathways via ATP-competitive inhibition of EGFR.

Secondary Mechanism: Cholinesterase Inhibition (Neuro-Focus)

Unlike the planar aniline derivatives, the cyclohexyl group confers flexibility that allows the molecule to penetrate the narrow catalytic gorge of Acetylcholinesterase (AChE) .

-

Mechanism: Mixed-type inhibition.[1] The quinazoline ring binds to the peripheral anionic site (PAS), while the cyclohexyl group extends toward the catalytic active site (CAS), blocking acetylcholine hydrolysis.

-

Therapeutic Context: This MoA is relevant for Alzheimer's disease research, where dual efficacy (AChE inhibition + antioxidant properties) is desired.

Experimental Validation Protocols

To rigorously validate the MoA, the following tiered experimental workflow is required.

In Vitro Kinase Assay (ADP-Glo™)

Purpose: To quantify the IC50 against EGFR and verify ATP competition.

-

Preparation: Dilute N-cyclohexylquinazolin-4-amine in DMSO (10-point dose-response, 10 µM to 0.1 nM).

-

Reaction: Incubate compound with recombinant EGFR kinase (0.2 µ g/well ) and substrate (Poly Glu:Tyr) in reaction buffer (40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Initiation: Add ATP (at Km concentration, typically 10 µM) to start the reaction. Incubate for 60 min at RT.

-

Detection: Add ADP-Glo™ Reagent to terminate kinase activity and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase signal.

-

Analysis: Measure luminescence. Plot RLU vs. log[concentration] to derive IC50.

Western Blotting (Pathway Validation)

Purpose: To confirm inhibition of cellular signaling (phosphorylation).

-

Cell Culture: Seed A549 (lung cancer) cells. Starve in serum-free medium for 12h.

-

Treatment: Treat cells with compound (IC50 and 10x IC50) for 2h.

-

Stimulation: Stimulate with EGF (50 ng/mL) for 15 min.

-

Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

-

Blotting: Separate proteins via SDS-PAGE. Transfer to PVDF.

-

Antibodies: Probe for:

-

p-EGFR (Tyr1068): Should decrease dose-dependently.

-

p-ERK1/2 & p-AKT: Downstream markers (should decrease).

-

Total EGFR/ERK/AKT: Loading controls (should remain constant).

-

Ellman’s Assay (AChE Specificity Check)

Purpose: To verify if the cyclohexyl group induces off-target AChE inhibition.

-

Mix: 0.1 M phosphate buffer (pH 8.0), DTNB (Ellman’s reagent), and compound.

-

Enzyme: Add Acetylcholinesterase (0.05 U/mL). Incubate 10 min.

-

Substrate: Add Acetylthiocholine iodide (ATCh).

-

Read: Measure absorbance at 412 nm (formation of yellow thionitrobenzoate anion).

-

Result: A decrease in absorbance rate compared to control indicates AChE inhibition.

Experimental Workflow Diagram

Caption: Integrated workflow for validating the mechanism of N-cyclohexylquinazolin-4-amine.

References

-

Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry. Link

-

Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Analogues of 4-Anilinoquinazolines as Epidermal Growth Factor Receptor Kinase Inhibitors." Journal of Medicinal Chemistry. Link

-

Rao, P. P., et al. (2013). "Quinazolines and quinazolinones as emerging neuronal imaging agents and radiotracers." Medicinal Research Reviews. Link

-

Ellman, G. L., et al. (1961).[2] "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

-

Zhang, J., et al. (2016). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Link

Sources

Architecting the Next Generation of Quinazoline-Based Therapeutics: A Technical Blueprint for EGFR Kinase Inhibitors

Executive Summary

Quinazolines—a bicyclic system consisting of a benzene ring fused to a pyrimidine ring—represent one of the most privileged pharmacophores in modern medicinal chemistry[1]. As a Senior Application Scientist, I approach the discovery of novel quinazoline compounds not merely as a synthetic exercise, but as the engineering of precise molecular interventions. This whitepaper systematically deconstructs the rational design, chemical synthesis, and pharmacological validation of 4-anilinoquinazoline derivatives, focusing on their critical role as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).

Mechanistic Rationale: The EGFR Signaling Axis

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase. Upon ligand binding (e.g., EGF), the receptor undergoes dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which subsequently drive cellular proliferation, angiogenesis, and survival[2].

Quinazoline derivatives, such as gefitinib and erlotinib, are engineered to competitively bind the ATP-binding pocket of the intracellular kinase domain[3]. The nitrogen atoms (N1 and N3) of the quinazoline core form critical hydrogen bonds with the hinge region of the kinase (specifically the Met793 residue in EGFR), locking the receptor in an inactive conformation and halting oncogenic signaling[4].

Fig 1. EGFR signaling cascade and the targeted molecular intervention by quinazoline-based TKIs.

Rational Drug Design & Structure-Activity Relationship (SAR)

The 4-anilinoquinazoline core is highly modular. Small chemical alterations drastically alter selectivity, potency, and pharmacokinetic profiles[4].

-

C4 Position : Substitution with an aniline ring (often halogenated, e.g., 3-chloro-4-fluoroaniline in gefitinib) is critical for fitting into the hydrophobic pocket of the ATP-binding site[4].

-

C6 and C7 Positions : Electron-donating groups (e.g., methoxy or morpholine-alkoxy chains) increase the electron density of the quinazoline core, strengthening the H-bond with the hinge region. Furthermore, bulky water-soluble groups at C6/C7 project into the solvent-exposed region, improving the drug's solubility and pharmacokinetic profile without compromising target affinity[4].

Table 1: SAR Profile of Key Quinazoline Derivatives against EGFR

| Compound / Scaffold | C4 Substituent | C6 Substituent | C7 Substituent | Target | In Vitro IC50 (nM) | Clinical Status |

| Gefitinib | 3-chloro-4-fluoroanilino | Methoxy | 3-morpholinopropoxy | EGFR (WT / Exon 19 del) | ~0.4 - 3.0 | FDA Approved |

| Erlotinib | 3-ethynylanilino | 2-methoxyethoxy | 2-methoxyethoxy | EGFR (WT / L858R) | ~2.0 - 4.0 | FDA Approved |

| Afatinib | 3-chloro-4-fluoroanilino | 4-(dimethylamino)but-2-enamido | (S)-tetrahydrofuran-3-yloxy | EGFR (T790M mutant) | ~0.5 - 1.0 | FDA Approved |

| Compound 8 | Arylamino (Urea linker) | Dimethoxy | Dimethoxy | EGFR (T790M/L858R) | ~2.7 | Preclinical |

Data synthesized from SAR studies highlighting the shift from reversible (Gefitinib/Erlotinib) to irreversible (Afatinib) binding via Michael acceptor integration at C6[4].

Chemical Synthesis: Self-Validating Protocol for the 4-Anilinoquinazoline Core

To ensure high yield and purity, we employ a streamlined, multi-step synthesis originating from anthranilic acid derivatives[5]. The causality behind this specific route is its modularity; by isolating the 4-chloroquinazoline intermediate, we can rapidly generate a library of C4-anilino variants for high-throughput screening.

Step-by-Step Methodology:

-

Cyclization (Quinazolin-4(3H)-one Formation) :

-

Procedure: React substituted anthranilic acid (e.g., 4,5-dimethoxyanthranilic acid) with formamide at 150°C for 6 hours.

-

Causality: Formamide acts as both the solvent and the carbon/nitrogen source for the pyrimidine ring closure. The high temperature provides the thermodynamic driving force for dehydration.

-

Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the highly polar anthranilic acid spot and the appearance of a UV-active spot (254 nm) confirms cyclization. LC-MS should show the [M+H]+ peak of the quinazolinone.

-

-

Chlorination (Activation) :

-

Procedure: Reflux the quinazolin-4(3H)-one intermediate in neat thionyl chloride (SOCl2) with a catalytic amount of DMF for 4 hours.

-

Causality: The C4-carbonyl is unreactive toward nucleophilic aromatic substitution (SNAr). Conversion to 4-chloroquinazoline using the Vilsmeier-Haack-type intermediate (generated by SOCl2/DMF) creates an excellent leaving group (chloride) for the subsequent amination[5].

-

Validation: Quench a micro-aliquot in cold methanol. GC-MS or LC-MS should indicate the replacement of the -OH mass with -Cl (noting the characteristic 3:1 isotopic pattern of ^35Cl:^37Cl).

-

-

Nucleophilic Aromatic Substitution (SNAr) :

-

Procedure: Dissolve the 4-chloroquinazoline in isopropanol. Add the desired aniline derivative (e.g., 3-ethynylaniline) and reflux for 3 hours.

-

Causality: The electron-deficient pyrimidine ring facilitates rapid SNAr. Isopropanol is chosen as the solvent because the resulting 4-anilinoquinazoline hydrochloride salt often precipitates directly from the reaction mixture, driving the reaction to completion via Le Chatelier's principle and simplifying purification.

-

Validation: Filter the precipitate, wash with cold ether, and analyze via 1H-NMR (DMSO-d6). The appearance of a broad singlet around 9.5-10.0 ppm (secondary amine N-H) and the downfield shift of the quinazoline C2-H proton confirm successful coupling.

-

Fig 2. Step-by-step synthetic workflow for 4-anilinoquinazolines with integrated QC checkpoints.

In Vitro Pharmacological Profiling: EGFR Kinase Assay

To validate the synthesized quinazolines, a robust, self-validating biochemical assay is required. We utilize a luminescence-based ADP detection assay (e.g., ADP-Glo) to measure kinase activity.

Step-by-Step Methodology:

-

Reagent Preparation : Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT). Dilute recombinant EGFR kinase domain and poly(Glu,Tyr) peptide substrate.

-

Compound Titration : Prepare a 10-point, 3-fold serial dilution of the quinazoline compound in DMSO. Transfer to a 384-well plate.

-

Causality: A 10-point curve ensures accurate calculation of the IC50 by capturing both the upper and lower asymptotes of the sigmoidal dose-response curve.

-

-

Kinase Reaction : Add EGFR enzyme and incubate for 15 minutes at room temperature to allow inhibitor binding. Initiate the reaction by adding an ATP/substrate mix.

-

Causality: The final ATP concentration must be kept at the apparent Km of the enzyme to ensure maximum sensitivity for competitive inhibitors. Incubate for 60 minutes.

-

-

ADP Detection : Add the ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

-

Readout & Validation : Measure luminescence.

-

Self-Validation (Z'-factor): Calculate the Z'-factor using positive controls (DMSO vehicle, max activity) and negative controls (no enzyme, min activity). A Z'-factor > 0.5 validates the assay's robustness and signal-to-noise ratio. Curve fitting (4-parameter logistic regression) is then used to determine the exact IC50.

-

Future Perspectives: Overcoming Resistance

While first-generation quinazolines (gefitinib, erlotinib) revolutionized non-small cell lung cancer (NSCLC) treatment, the emergence of the T790M "gatekeeper" mutation in exon 20 causes steric hindrance, preventing drug binding[6]. This necessitated the development of second-generation irreversible inhibitors (afatinib) which feature a Michael acceptor to form a covalent bond with Cys773[4]. As C797S mutations now emerge to thwart covalent binding, the quinazoline scaffold continues to be heavily modified, utilizing proteolysis-targeting chimeras (PROTACs) and allosteric targeting to maintain clinical efficacy.

References

- Karan R, Agarwal P, Sinha M, Mahato N. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI ChemEngineering. 2021.

- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. PMC - NIH. 2023.

- Method Optimization for Synthesis of Trisubstitued Quinazoline Deriv

- Mechanisms of resistance to EGFR-targeted drugs: lung cancer. PMC - NIH.

- What is the mechanism of Gefitinib?

Sources

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications | MDPI [mdpi.com]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. esmed.org [esmed.org]

- 6. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Structure-Activity Relationship (SAR) of 4-Anilinoquinazolines: A Mechanistic Guide to EGFR Kinase Inhibition

Introduction

The 4-anilinoquinazoline scaffold is a cornerstone in modern targeted oncology, serving as the privileged pharmacophore for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). From first-generation reversible inhibitors like gefitinib and erlotinib to advanced irreversible agents, the iterative optimization of this scaffold has been driven by rigorous Structure-Activity Relationship (SAR) studies. This technical guide deconstructs the mechanistic rationale behind 4-anilinoquinazoline design, providing drug development professionals with a comprehensive framework for optimizing kinase affinity, selectivity, and cellular efficacy.

EGFR signaling cascade and the mechanistic intervention of 4-anilinoquinazoline TKIs.

Deconstructing the Pharmacophore: Mechanistic SAR

The potency of 4-anilinoquinazolines stems from their ability to act as highly selective ATP-competitive inhibitors. The SAR can be divided into three distinct structural domains:

The Quinazoline Core (The ATP Mimic)

The bicyclic quinazoline ring is the fundamental anchoring unit. It mimics the adenine ring of ATP, orienting itself within the narrow cleft of the kinase hinge region. The N1 and N3 nitrogen atoms are critical; specifically,1 in the EGFR active site[1]. Removing or replacing the quinazoline core drastically reduces target affinity, confirming its 2[2].

The 4-Anilino Moiety (The Hydrophobic Anchor)

The aniline ring attached at the C4 position projects deeply into a hydrophobic pocket adjacent to the ATP-binding site. SAR studies consistently show that3[3]. For instance, the 3-chloro-4-fluoro substitution pattern is highly favored as it maximizes van der Waals interactions while maintaining optimal dihedral angles. Conversely, with the kinase domain walls.

C6 and C7 Positions (The Solvent Interface & Covalent Warheads)

The C6 and C7 positions of the quinazoline ring are oriented toward the solvent-exposed opening of the ATP-binding cleft. This unique spatial arrangement allows for extensive structural modifications without disrupting the primary binding interactions:

-

Solubilizing Groups: Adding bulky, basic side chains (e.g., the morpholine ring in gefitinib or piperidine derivatives) at C6 or C74[4].

-

Covalent Warheads: The emergence of the T790M "gatekeeper" mutation necessitated a shift in design. By introducing a Michael acceptor (such as an acrylamide group) at the C6 position, researchers enabled the inhibitor to form an 5[5]. This covalent tethering overcomes the increased ATP affinity caused by the T790M mutation.

Quantitative SAR Data Summary

To contextualize the SAR principles, the following table summarizes the inhibitory profiles of key 4-anilinoquinazoline derivatives against wild-type and mutant EGFR.

| Compound / Derivative | Key Structural Feature | Target Profile | IC50 (nM) | Reference |

| Compound 20 | 6,7-dimethoxy substitution | EGFR (Wild-type) | 0.029 | [2] |

| Compound 24 | C6 Michael acceptor | EGFR (T790M) | 9.2 | [6] |

| Gefitinib | C6-morpholine (solubilizing) | EGFR (Wild-type) | ~17.1 | [6] |

| Compound 10b | Sulfonamide-tethered | EGFR (Wild-type) | 51.2 | [7] |

| Erlotinib | C6,C7-bis(2-methoxyethoxy) | EGFR (Wild-type) | ~80.0 | [7] |

| Compound 8f | C6 urea-linked side chain | EGFR (T790M/L858R) | Irreversible | [5] |

Experimental Workflows for SAR Validation

Translating rational design into validated lead compounds requires a robust, self-validating experimental pipeline. The following protocols detail the critical steps for evaluating 4-anilinoquinazolines.

Iterative SAR workflow from rational design to in vivo validation of 4-anilinoquinazolines.

Protocol 1: Recombinant Kinase Inhibition Assay (Biochemical Validation)

-

Purpose: To quantify the intrinsic affinity (IC50) of the synthesized derivatives for the isolated EGFR kinase domain.

-

Causality & Logic: Because 4-anilinoquinazolines are ATP-competitive, the assay must be performed at an ATP concentration near the Michaelis constant (

) for the specific kinase. Using artificially high ATP concentrations will outcompete the inhibitor, artificially inflating the apparent IC50 and leading to false negatives.

Step-by-Step Methodology:

-

Preparation: Dilute recombinant human EGFR kinase domain in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Incubation: Add the 4-anilinoquinazoline derivatives in a 10-point dose-response curve (typically 10 µM to 0.1 nM, 3-fold serial dilutions).

-

Self-Validating Step: Always include an established clinical inhibitor (e.g., gefitinib) as a positive control to normalize inter-assay variability and validate reagent integrity.

-

-

Reaction Initiation: Add a master mix containing ATP (at the predetermined

, typically ~10 µM) and a fluorescently labeled peptide substrate (e.g., poly-Glu-Tyr). -

Measurement: Incubate for 60 minutes at room temperature. Terminate the reaction using a stop buffer containing EDTA (to chelate Mg2+). Measure the phosphorylation of the substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Data Analysis: Plot the dose-response curve using non-linear regression (four-parameter logistic equation) to determine the IC50.

Protocol 2: Cellular Target Engagement (Western Blotting for p-EGFR)

-

Purpose: To confirm that the inhibitor penetrates the cell membrane and effectively blocks EGFR autophosphorylation in a physiological environment.

-

Causality & Logic: A compound may exhibit single-digit nanomolar potency biochemically but fail in cells due to poor permeability or high efflux. Measuring the phosphorylation of Tyr1068 (a major autophosphorylation site) directly assesses functional target engagement.

Step-by-Step Methodology:

-

Cell Culture: Seed an EGFR-overexpressing cell line (e.g., A431 for wild-type, or H1975 for T790M/L858R mutant) in 6-well plates and grow to 70% confluence.

-

Starvation & Treatment: Serum-starve the cells for 12-24 hours to reduce background kinase activity. Treat cells with varying concentrations of the inhibitor (e.g., 0.01, 0.1, 1, and 10 µM) for 2 hours.

-

Stimulation: Stimulate cells with 50 ng/mL EGF ligand for 10-15 minutes to induce robust receptor autophosphorylation.

-

Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge and quantify total protein concentration via BCA assay.

-

Immunoblotting: Resolve proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Probing & Self-Validation: Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR Tyr1068).

-

Self-Validating Step: Crucially, strip and reprobe the membrane for total EGFR and a housekeeping protein (e.g., GAPDH). Logic: This ensures that the observed reduction in p-EGFR is strictly due to kinase inhibition and not an artifact of total receptor degradation or unequal sample loading.

-

References

1.[2] Structure-activity Relationships for 4-anilinoquinazolines as Potent Inhibitors at the ATP Binding Site of the Epidermal Growth Factor Receptor in Vitro. PubMed.2 2.[4] Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. ACS Publications. 4 3.[6] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. 6 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazolines with C-6 urea-linked side chains as inhibitors of the epidermal growth factor receptor. PubMed. 5 5. Design, Synthesis, Biological Evaluation, and Docking Study of Novel 4-Anilinoquinazolines Derivatives as Anticancer Agents. SID. Link 6.[7] Discovery of new sulfonamide-tethered 2-aryl-4-anilinoquinazolines as the first-in-class dual carbonic anhydrase and EGFR inhibitors. DOI. 7 7.[3] A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences. 3 8.[1] An Updated Mini-Review: Newer Quinazoline Based EGFR Inhibitors as Anticancer Agents. ResearchGate. 1

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazolines with C-6 urea-linked side chains as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]

- 7. Redirecting [linkinghub.elsevier.com]

Technical Monograph: In Vitro Antitumor Activity of Novel 4-Pyrrylamino Quinazoline Derivatives

[1][2][3]

Executive Summary

The quinazoline scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for several FDA-approved EGFR inhibitors (e.g., Gefitinib, Erlotinib).[1] However, the emergence of resistance mutations (e.g., T790M) and the need for improved selectivity have driven the search for novel bioisosteres.

This technical guide focuses on a specific structural innovation: the replacement of the traditional 4-anilino moiety with a 4-pyrrylamino group. Research indicates that this modification can significantly enhance antitumor potency against refractory cell lines (e.g., pancreatic Miapaca2 and prostate DU145) by optimizing binding affinity within the ATP-binding pocket of receptor tyrosine kinases (RTKs).[1] This guide outlines the chemical rationale, synthesis pathways, and rigorous in vitro protocols required to validate these novel derivatives.

Chemical Rationale & Structure-Activity Relationship (SAR)

The "Scaffold Hop" Strategy

The core innovation lies in the bioisosteric replacement of the benzene ring (found in Gefitinib) with a pyrrole ring at the 4-amino position.

-

Electronic Effects: The pyrrole ring is electron-rich (π-excessive), potentially strengthening

-cation or -

H-Bonding Potential: The pyrrole nitrogen (if unsubstituted) or substituents on the pyrrole ring (e.g., esters) provide additional hydrogen bond donor/acceptor sites that are absent in the phenyl ring of Gefitinib.[1]

-

Solubilizing Side Chains: Modifications at the C6 and C7 positions of the quinazoline core (typically with morpholine or piperazine linkers) are critical for adjusting lipophilicity (LogP) and improving cellular uptake.[1]

SAR Visualization

The following diagram illustrates the structural logic transforming a standard EGFR inhibitor into the novel 4-pyrrylamino derivative.

Figure 1: Structural evolution from 4-anilino to 4-pyrrylamino quinazoline scaffolds.

Chemical Synthesis Overview

To ensure the integrity of biological testing, the purity of the derivatives must be >95%.[1] The synthesis typically follows a convergent route.

-

Core Formation: Starting from methyl 3-hydroxy-4-methoxybenzoate, alkylation introduces the solubilizing side chain.[1]

-

Ring Closure: Nitration followed by reduction yields the anthranilate equivalent, which is cyclized with formamidine acetate to form the quinazolin-4-one.

-

Activation: Chlorination (using

) generates the reactive 4-chloroquinazoline intermediate. -

Coupling (Critical Step): Nucleophilic substitution with ethyl 3-amino-1H-pyrrole-2-carboxylate yields the final 4-pyrrylamino derivative.

In Vitro Experimental Methodologies

Cell Line Selection & Culture

Rationale: Testing should focus on EGFR-overexpressing lines and those historically resistant to first-generation inhibitors.[1]

-

Miapaca2 (Pancreatic): High basal EGFR activity; often resistant to standard chemotherapy.[1]

-

DU145 (Prostate): Androgen-independent; useful for assessing broad RTK inhibition.

-

A431 (Epidermoid): (Control) Extremely high EGFR expression, sensitive to EGFR inhibitors.[1]

Protocol:

-

Culture cells in RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[1]

-

Maintain at 37°C in a humidified 5%

atmosphere. -

Quality Control: Ensure cells are in the logarithmic growth phase (approx. 70-80% confluence) before harvesting for assays.

Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the

Step-by-Step Protocol:

-

Seeding: Plate cells in 96-well plates at a density of

to -

Treatment: Dissolve test compounds in DMSO (stock 10 mM). Prepare serial dilutions in culture medium.

-

Incubation: Treat cells for 48 or 72 hours.

-

Development:

-

Add 20

L of MTT solution (5 mg/mL in PBS) to each well. -

Incubate for 4 hours at 37°C (formazan crystals form).

-

Remove supernatant and dissolve crystals in 150

L DMSO.[1]

-

-

Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

-

Analysis: Plot dose-response curves (Log[Concentration] vs. % Viability) using non-linear regression (Sigmoidal dose-response).

EGFR Kinase Inhibition Assay (ELISA/FRET)

Objective: Confirm that cytotoxicity is driven by EGFR inhibition rather than off-target toxicity.[1]

Protocol:

-

System: Use a commercially available EGFR Kinase Assay Kit (e.g., ADP-Glo or HTRF).[1]

-

Reaction Mix: Combine recombinant EGFR enzyme, ATP (

concentration), peptide substrate (Poly Glu:Tyr), and the test compound in kinase buffer. -

Incubation: Incubate at room temperature for 60 minutes.

-

Detection: Add detection reagent (antibody recognizing phosphorylated tyrosine).[1]

-

Readout: Measure fluorescence or luminescence.

-

Calculation: Calculate % Inhibition relative to the "No Inhibitor" control.

Mechanistic Insights & Signaling Pathways

The 4-pyrrylamino quinazolines function as ATP-competitive inhibitors.[1] By blocking the ATP binding pocket, they prevent the autophosphorylation of tyrosine residues on the EGFR intracellular domain.[1] This blockade halts downstream signaling cascades essential for tumor survival.[1]

Pathway Visualization

The following diagram maps the specific inhibition points of these derivatives within the EGFR signaling cascade.

Figure 2: Mechanism of Action – Blockade of PI3K/AKT and RAS/ERK pathways.[1]

Data Interpretation & Validation

When analyzing results, researchers should look for the following benchmarks to validate the "novelty" and efficacy of the derivatives.

| Metric | Description | Target Benchmark |

| Concentration killing 50% of cells.[1] | < 5 | |

| Concentration inhibiting 50% enzyme activity.[1] | < 100 nM (indicates high affinity).[1][3] | |

| Selectivity Index (SI) | > 10 (indicates safety window). | |

| Apoptosis Rate | % of Annexin V+ cells in flow cytometry. | Significant increase vs. Control (p < 0.05). |

Self-Validating Check: If the compound shows high cytotoxicity (

Experimental Workflow Summary

Figure 3: Screening and validation workflow for novel antitumor agents.

References

-

Wu, X., Li, M., Tang, W., et al. (2011).[1][4][5] Design, synthesis, and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives.[1][4][5] Chemical Biology & Drug Design, 78(6), 932–940.[1][5]

-

Bridges, A. J. (2001).[1] Chemical inhibitors of protein kinases.[1][4][5][2][6][7] Chemical Reviews, 101(8), 2541–2572.[1] [1]

-

Smaill, J. B., et al. (1999).[1] Tyrosine kinase inhibitors.[1][4][5][6][7][8] 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor.[1] Journal of Medicinal Chemistry, 42(10), 1803–1815.[1] [1]

-

Ruan, Z., et al. (2022).[1] Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.[4][5][2][7] Molecules, 27(12), 3939.[1] [1]

-

Mendelsohn, J., & Baselga, J. (2006).[1] Epidermal growth factor receptor targeting in cancer.[1][4][5][2] Seminars in Oncology, 33(4), 369–385.[1] [1]

Sources

- 1. Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

N-Arylbenzo[h]quinazoline-2-amines: Synthesis, Cytotoxicity, and Mechanistic Potential

Executive Summary

The benzo[h]quinazoline scaffold represents a structural evolution of the clinically validated quinazoline core (found in drugs like Gefitinib and Erlotinib). By extending the aromatic system, this tricyclic pharmacophore gains unique physicochemical properties, including enhanced planarity and lipophilicity. These features shift its biological profile from predominantly EGFR inhibition toward DNA intercalation (G-quadruplex stabilization) , tubulin polymerization inhibition , and Aurora kinase targeting .

This technical guide details the synthesis of N-arylbenzo[h]quinazoline-2-amines , a specific subclass with potent cytotoxicity against colorectal (HCT-116) and breast (MCF-7) cancer cell lines. It provides a validated synthetic protocol, structure-activity relationship (SAR) analysis, and a mechanistic overview of how this scaffold induces apoptosis.

Chemical Synthesis: The "How-To"

The synthesis of N-arylbenzo[h]quinazoline-2-amines overcomes the limitations of traditional Niementowski cyclization (which often requires harsh conditions) by utilizing a modular, three-step approach. This pathway allows for late-stage diversification of the N-aryl moiety via Palladium-catalyzed cross-coupling.

Retrosynthetic Analysis

The tricyclic core is constructed by annulating a pyrimidine ring onto a naphthalene backbone. The key disconnection point is the C2-amine, installed via Buchwald-Hartwig amination, allowing rapid library generation.

Validated Synthetic Protocol

Based on the methodology by Veeraiah et al. (2024).

Step 1: Formylation of 1-Fluoronaphthalene

-

Reagents: 1-Fluoronaphthalene, n-Butyllithium (n-BuLi), DMF, THF.

-

Conditions: -78 °C, inert atmosphere (Ar/N₂).

-

Protocol:

-

Dissolve 1-fluoronaphthalene (20 mmol) in anhydrous THF.

-

Cool to -78 °C and add n-BuLi (1.0 eq) dropwise over 20 mins. Critical: Maintain low temp to prevent benzyne formation.

-

Stir for 2 hours to generate the lithiated species.

-

Add dry DMF (2.0 eq) and stir for another 2 hours at -78 °C.

-

Quench with water, extract with ethyl acetate, and concentrate.

-

-

Yield: ~65% of 1-fluoro-2-naphthaldehyde .

Step 2: Cyclization to Benzo[h]quinazoline Core

-

Reagents: 1-Fluoro-2-naphthaldehyde, Guanidinium carbonate, DMA (Dimethylacetamide).

-

Conditions: 150 °C, 16 hours.

-

Mechanism: Nucleophilic aromatic substitution (SNAr) of the fluorine by the guanidine nitrogen, followed by condensation with the aldehyde.

-

Protocol:

-

Suspend guanidinium carbonate (1.4 eq) in DMA.

-

Add the aldehyde from Step 1.

-

Heat to 150 °C. The mixture will darken as the tricyclic system forms.

-

Pour into ice water. The product precipitates as a solid.

-

Filter and dry to obtain benzo[h]quinazolin-2-amine .

-

-

Yield: ~63%.

Step 3: Buchwald-Hartwig C-N Coupling

-

Reagents: Benzo[h]quinazolin-2-amine, Aryl bromide (Ar-Br), Pd(OAc)₂, Xantphos, Cs₂CO₃, 1,4-Dioxane.

-

Conditions: 100 °C, 12 hours, sealed tube.

-

Protocol:

-

Combine the amine core (1.0 eq), aryl bromide (1.2 eq), Cs₂CO₃ (2.0 eq) in dry dioxane.

-

Degas with Argon for 10 mins.

-

Add Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%).

-

Seal and heat to 100 °C.

-

Filter through Celite, concentrate, and purify via column chromatography.

-

-

Yield: 60–85% depending on the aryl substituent.

Synthetic Workflow Diagram

Figure 1: Modular synthetic pathway for N-arylbenzo[h]quinazoline-2-amines. The final Palladium-catalyzed step allows for rapid diversification of the library.

Biological Evaluation: The "Why"

While bicyclic quinazolines are famous for EGFR inhibition, the benzo[h] fusion alters the molecule's geometry and electronic distribution. This extended π-system facilitates intercalation into DNA structures (specifically G-quadruplexes) and binding to the colchicine site of tubulin, in addition to kinase inhibition.

Cytotoxicity Profile (IC50)

The following data summarizes the potency of key derivatives against human cancer cell lines (Veeraiah et al., 2024).

| Compound | R-Substituent | HCT-116 (Colon) | MCF-7 (Breast) | Caco-2 (Colon) | MDA-MB-468 (Breast) |

| 4a | Phenyl (H) | 1.7 μM | >50 μM | 4.2 μM | 6.0 μM |

| 4f | m-OMe-Phenyl | >50 μM | >50 μM | 4.3 μM | >50 μM |

| 4h | o-F-Phenyl | >50 μM | >50 μM | 4.6 μM | >50 μM |

| 4i | m-F-Phenyl | 5.8 μM | 6.0 μM | 2.0 μM | 4.0 μM |

Key Insight: The unsubstituted phenyl ring (4a ) shows high selectivity for HCT-116, while the meta-fluoro derivative (4i ) exhibits the broadest spectrum of activity. The lack of activity in some derivatives suggests a tight Structure-Activity Relationship (SAR) where steric bulk at the ortho position may hinder binding to the target pocket.

Mechanism of Action (MoA)

The cytotoxicity of benzo[h]quinazolines is likely multimodal. Unlike simple EGFR inhibitors, these tricyclic systems are implicated in:

-

G-Quadruplex Stabilization: The planar benzo[h]quinazoline core can stack on top of G-quartets in telomeric DNA, inhibiting telomerase activity and triggering senescence.

-

Tubulin Polymerization Inhibition: Analogous to colchicine, these compounds can bind to tubulin, preventing microtubule assembly and causing cell cycle arrest at the G2/M phase.[1][2]

-

Kinase Inhibition (Aurora/CLK): Specific derivatives have shown nanomolar affinity for Aurora Kinase A and CLK kinases, driving apoptosis via the mitochondrial pathway.

Signaling Pathway Diagram

Figure 2: Multimodal mechanism of action. The scaffold's planarity allows it to target DNA structures and tubulin, distinct from the pure kinase inhibition of bicyclic quinazolines.

References

-

Veeraiah, B., et al. (2024). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Journal of Organic Chemistry, 20, 2592–2598.

-

Paritala, H., & Firestine, S. M. (2009). Benzo[h]quinoline derivatives as G-quadruplex binding agents.[3][4] Bioorganic & Medicinal Chemistry Letters, 19(6), 1584–1587.[3]

-

Jiang, B., et al. (2026). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors.[5][6] Pharmaceuticals, 19(1).

-

Besson, T., et al. (2000). Microwave-assisted synthesis of quinazoline derivatives. Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities | MDPI [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Benzo(h)quinoline derivatives as G-quadruplex binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmaceuticals | Free Full-Text | Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities [mdpi.com]

- 6. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Quinazolin-4-amine Derivatives as Highly Selective Aurora A Kinase Inhibitors: A Technical Guide to Rational Design, Evaluation, and Translation

Executive Summary

Aurora A kinase is a critical serine/threonine kinase orchestrating centrosome maturation, spindle assembly, and mitotic entry. Its overexpression is a hallmark of various malignancies, particularly triple-negative breast cancer (TNBC)[1][2]. While pan-Aurora inhibitors have entered clinical trials, their therapeutic windows are severely limited by off-target toxicities—primarily neutropenia—driven by concurrent Aurora B inhibition[3]. Designing highly selective Aurora A inhibitors is notoriously difficult due to the structural homology between the two isoforms[1].

This technical guide explores the rational design, structural biology, and experimental validation of quinazolin-4-amine derivatives , a privileged chemical scaffold that has recently demonstrated unprecedented selectivity and potency against Aurora A[2].

The Mechanistic Imperative: The Aurora A vs. Aurora B Selectivity Challenge

Aurora A and Aurora B share a highly conserved catalytic domain, making isoform-selective inhibition a significant challenge in medicinal chemistry. Of the 26 amino acid residues lining the active ATP-binding pocket, only three differ between Aurora A and Aurora B: Leu215, Thr217, and Arg220 (numbered according to Aurora A)[4].

The functional divergence of these kinases is further dictated by specific binding partners. Aurora A is activated by TPX2 at the centrosome, whereas Aurora B is activated by INCENP at the centromere[5]. A single residue substitution in the catalytic domain—such as Gly198 in Aurora A to Asn142 in Aurora B—can fundamentally alter these protein-protein interactions[4][5].

To achieve selectivity, modern drug design must exploit the subtle conformational flexibility of the Aurora A ATP-binding pocket rather than relying solely on static residue differences.

Fig 1: Aurora A signaling pathway and the pharmacological intervention by quinazolin-4-amines.

Rational Drug Design: The Quinazolin-4-amine Scaffold

The quinazolin-4-amine core has emerged as a highly tunable pharmacophore for kinase inhibition[1][2]. Recent structure-based drug design (SBDD) efforts have focused on optimizing substitutions at the C-2, C-7, and C-8 positions of the quinazoline ring to enhance hydrophobic contacts and induce a unique "open" conformation in the Aurora A binding pocket[2].

Structure-Activity Relationship (SAR) Highlights

-

C-H/π Interactions: Molecular dynamics (MD) simulations reveal that highly selective derivatives (e.g., Compound 5h) establish unique C-H/π interactions that are energetically favorable in Aurora A but sterically hindered in Aurora B[2].

-

Salt Bridge Formation: Isoform selectivity is often driven by the disruption or avoidance of a specific salt bridge present in the Aurora B structure, which prevents the inhibitor from binding effectively to the off-target kinase[1].

-

Solubility and Pharmacokinetics: Modifications such as the introduction of 2,3-dimethoxy groups or N-methyl piperazine substitutions have dramatically improved both the antiproliferative effects and the aqueous solubility of these compounds[2][3].

Quantitative Selectivity Profiles

The table below summarizes the enzymatic IC50 values of key quinazoline-based derivatives, demonstrating the evolutionary leap in selectivity achieved through rational design.

| Compound | Aurora A IC50 (µM) | Aurora B IC50 (µM) | Selectivity Fold (A/B) | Key Phenotype |

| Compound 5h [2] | 0.020 | 7.237 | 362-fold | Potent MDA-MB-231 TNBC suppression |

| Compound 6 [1] | < 0.010 | > 7.500 | >757-fold | High in vivo efficacy in TNBC models |

| BIQO-19 [3] | 0.068 | 0.581 | ~8.5-fold | Synergistic with gefitinib in NSCLC |

| Aurora Inhibitor II [6] | 0.390 | Not Reported | N/A | Blocks MCF-7 proliferation (IC50 1.25 µM) |

*Estimated based on >757-fold selectivity reported against the lead compound.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the potency and selectivity of novel quinazolin-4-amine derivatives, researchers must employ highly sensitive, self-validating biochemical assays. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for this purpose due to its high sensitivity, low background interference, and amenability to high-throughput screening (HTS)[7][8].

Protocol 1: TR-FRET Kinase Assay for Aurora A/B Selectivity

Principle: This assay utilizes a synthetic peptide substrate labeled with a fluorophore (e.g., ULight) and an anti-phospho-peptide antibody labeled with a Europium (Eu) chelate. When the kinase phosphorylates the substrate, the Eu-antibody binds to it, bringing the donor and acceptor into close proximity (<10 nm) and generating a FRET signal upon excitation[7][9].

Materials:

-

Recombinant human Aurora A and Aurora B kinases.

-

ULight-labeled peptide substrate (e.g., ULight-PLK Ser137)[9].

-

Europium-labeled anti-phospho antibody.

-

Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Quinazolin-4-amine inhibitor library (serial dilutions in DMSO).

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 3-fold serial dilution of the quinazolin-4-amine compounds in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% in the reaction.

-

Enzyme-Inhibitor Pre-incubation: Add 20 nM of Aurora A (or Aurora B) in Kinase Buffer to the wells. Incubate at room temperature for 15 minutes to allow for steady-state binding[9].

-

Reaction Initiation: Add a substrate mix containing 50 nM ULight-peptide and ATP (at the predetermined Km value for each respective kinase, typically 10-200 µM) to initiate the reaction[9].

-

Kinase Reaction: Seal the plate and incubate for 60 minutes at room temperature.

-

Termination & Detection: Stop the reaction by adding a detection mix containing EDTA (to chelate Mg2+ and halt kinase activity) and 2 nM of the Eu-labeled anti-phospho antibody[9].

-

Signal Acquisition: Incubate for an additional 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Excitation is typically at 320/340 nm, with emission read at 615 nm (Eu donor) and 665 nm (ULight acceptor)[7][9].

-

Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the log[inhibitor] versus the normalized TR-FRET ratio to determine the IC50 using non-linear regression.

Fig 2: Step-by-step workflow of the TR-FRET biochemical kinase assay.

Protocol 2: Cellular Phenotypic Validation (Cell Cycle Arrest)

Biochemical potency must translate to cellular efficacy. Because Aurora A is essential for centrosome separation, its selective inhibition results in monopolar spindles and subsequent G2/M phase cell cycle arrest[2].

Step-by-Step Methodology:

-

Cell Culture: Seed MDA-MB-231 (TNBC) cells in 6-well plates at a density of

cells/well. Allow 24 hours for adherence. -

Treatment: Treat cells with the selective quinazolin-4-amine inhibitor (e.g., Compound 5h at 0.1 µM, 0.5 µM, and 1.0 µM) or vehicle control (0.1% DMSO) for 24 to 48 hours[2].

-

Harvest and Fixation: Trypsinize cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash fixed cells to remove ethanol. Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content using a flow cytometer. A successful Aurora A selective inhibitor will show a dose-dependent accumulation of cells with 4N DNA content (G2/M phase) and a sub-G1 peak indicative of apoptosis[2].

Translational Perspectives

The ultimate goal of developing selective Aurora A inhibitors is clinical translation. Non-selective inhibitors often fail due to severe myelosuppression linked to Aurora B inhibition, which disrupts cytokinesis and causes polyploidy in healthy dividing cells[1][3].

By utilizing the quinazolin-4-amine scaffold, researchers have achieved up to >757-fold selectivity for Aurora A[1]. In preclinical xenograft models, such as the MDA-MB-231 TNBC model, submicromolar concentrations of these compounds effectively suppress Aurora A autophosphorylation, induce apoptosis, and significantly inhibit tumor growth without the systemic toxicity associated with pan-Aurora inhibitors[1][2].

Future development will likely focus on optimizing the pharmacokinetic profiles of these derivatives and exploring rational combination therapies, such as pairing quinazolin-4-amines with EGFR-TKIs to combat acquired resistance in non-small cell lung cancer (NSCLC)[3].

References

-

Long, L., et al. "Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors." European Journal of Medicinal Chemistry, PubMed.[Link]

-

"Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase." ACS Medicinal Chemistry Letters, ACS Publications.[Link]

-

"Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer." PMC, NIH.[Link]

-

"AURKB (aurora kinase B)." Atlas of Genetics and Cytogenetics in Oncology and Haematology.[Link]

-

"Molecular Distinctions between Aurora A and B: A Single Residue Change Transforms Aurora A into Correctly Localized and Functional Aurora B." PMC, NIH.[Link]

-

"Aurora kinase A interacts with H-Ras and potentiates Ras-MAPK signaling." PMC, NIH.[Link]

-

"SwiftFluo® TR-FRET Kinase Assay Kits." Sino Biological.[Link]

Sources

- 1. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. Molecular Distinctions between Aurora A and B: A Single Residue Change Transforms Aurora A into Correctly Localized and Functional Aurora B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Aurora kinase A interacts with H-Ras and potentiates Ras-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sinobiological.com [sinobiological.com]

- 9. resources.revvity.com [resources.revvity.com]

Methodological & Application

N-cyclohexylquinazolin-4-amine in vitro assay protocol

Application Note: In Vitro Characterization of N-cyclohexylquinazolin-4-amine

Part 1: Executive Summary & Scientific Rationale

N-cyclohexylquinazolin-4-amine represents a quintessential pharmacophore in medicinal chemistry, specifically within the 4-aminoquinazoline class. This scaffold is structurally homologous to clinically approved Tyrosine Kinase Inhibitors (TKIs) such as Gefitinib and Erlotinib. Consequently, the primary in vitro assessment of this molecule focuses on its capacity to inhibit the Epidermal Growth Factor Receptor (EGFR) kinase activity and its downstream cytotoxicity in EGFR-dependent cancer cell lines.

While recent literature also explores this scaffold for acetylcholinesterase (AChE) inhibition in Alzheimer's research (MDPI, 2023), this protocol prioritizes the Kinase Inhibitor Workflow , as this is the dominant industrial application for 4-aminoquinazolines.

Experimental Logic:

-

Biochemical Potency (Target Engagement): We utilize an ADP-Glo™ Kinase Assay to quantify the compound's ability to inhibit ATP hydrolysis by the EGFR kinase domain. This assay is chosen for its high Z-factor and resistance to fluorescence interference.

-

Cellular Efficacy (Phenotypic Output): We validate membrane permeability and cellular potency using the CellTiter-Glo® Luminescent Cell Viability Assay in A431 cells (human epidermoid carcinoma), which overexpress EGFR.

Part 2: Compound Management & Preparation

Objective: Ensure accurate concentration delivery and prevent precipitation, which is the #1 cause of false negatives in quinazoline screening.

1. Physicochemical Properties:

-

Molecular Weight: ~227.3 g/mol

-

Solubility: Low in water; High in DMSO.

-

Storage: Powder at -20°C (desiccated).

2. Stock Solution Preparation (10 mM):

-

Weigh 2.27 mg of N-cyclohexylquinazolin-4-amine.

-

Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Critical Step: Vortex for 30 seconds and sonicate for 5 minutes to ensure complete solubilization. Quinazolines can form micro-aggregates invisible to the naked eye.

3. Serial Dilution (Assay Ready Plate):

-

Prepare a 3-fold serial dilution series in 100% DMSO.

-

Top Concentration: 10 mM (Final assay concentration will be 10 µM at 0.1% DMSO).

-

Range: 10 concentrations (10 mM down to ~0.5 µM).

Part 3: Biochemical Assay Protocol (EGFR Kinase Inhibition)

Methodology: ADP-Glo™ Kinase Assay (Promega) Mechanism: Measures the conversion of ATP to ADP during the kinase reaction. The assay converts ADP back to ATP, which is then used by Ultra-Glo™ Luciferase to produce light. The signal is positively correlated with kinase activity (Inhibition = Loss of Signal).

A. Reagents & Buffer Formulation

-

Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

-

Enzyme: Recombinant EGFR (human, intracellular domain).

-

Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL final).

-

ATP: Ultra-pure ATP (10 µM final, near

).

B. Step-by-Step Workflow

-

Compound Transfer: Acoustic dispense 50 nL of compound (in DMSO) into a white, low-volume 384-well plate.

-

Enzyme Addition: Add 2.5 µL of EGFR enzyme (0.5 ng/µL) in 1X Kinase Buffer.

-

Control 1 (Max Signal): Enzyme + DMSO (No inhibitor).

-

Control 2 (Min Signal): Buffer only (No enzyme).

-

-

Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT to allow compound-enzyme binding.

-

Reaction Initiation: Add 2.5 µL of Substrate/ATP mix.

-

Kinase Reaction: Incubate for 60 minutes at RT.

-

ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min.

-

Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate 30 min.

-

Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or PHERAstar).

C. Assay Logic Visualization

Figure 1: Schematic of the ADP-Glo kinase assay workflow. The compound inhibits the transition from ATP to ADP, resulting in a decrease in the final luminescent signal.

Part 4: Cellular Viability Protocol (A431 Model)

Methodology: CellTiter-Glo® (Promega) Rationale: A431 cells are "addicted" to EGFR signaling. If N-cyclohexylquinazolin-4-amine successfully inhibits EGFR inside the cell, it should induce apoptosis or cell cycle arrest, measurable as a drop in cellular ATP levels.

A. Cell Culture Conditions

-

Cell Line: A431 (ATCC® CRL-1555™).

-

Media: DMEM + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.

-

Harvesting: Cells must be in log-phase growth (70-80% confluency).

B. Step-by-Step Workflow

-

Seeding: Dispense 3,000 cells/well in 40 µL media into a white, clear-bottom 384-well plate.

-

Attachment: Incubate for 16–24 hours at 37°C, 5% CO₂.

-

Treatment: Add 10 µL of 5X compound solution (diluted in media from DMSO stock). Final DMSO concentration must be <0.5%.

-

Exposure: Incubate for 72 hours. (Quinazolines are cytostatic; 72h allows sufficient time for growth inhibition to manifest).

-

Development: Equilibrate plate to Room Temp (30 min). Add 50 µL CellTiter-Glo reagent.

-

Lysis: Shake on an orbital shaker for 2 minutes. Incubate 10 min (dark).

-

Readout: Measure Luminescence.

C. Mechanistic Pathway Visualization

Figure 2: Simplified EGFR signaling cascade showing the intervention point of the quinazoline inhibitor at the receptor level, preventing downstream ERK activation.

Part 5: Data Analysis & Quality Control

1. Normalization:

Convert Raw Luminescence Units (RLU) to Percent Inhibition:

2. IC50 Calculation:

Fit the data to a non-linear regression model (4-parameter logistic equation) using software like GraphPad Prism or XLfit:

3. Acceptance Criteria (Self-Validation):

-

Z-Factor: Must be > 0.5 for the assay plate to be valid.

-

Reference Control: A known EGFR inhibitor (e.g., Gefitinib) must be run on the same plate. Expected IC50 for Gefitinib ~2-5 nM (Biochemical) and ~20-100 nM (Cellular).

References

-

Maddali, N. K., et al. (2023).[1][2] "Design, synthetic approach, in Silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids." RSC Advances.

-

Korboukh, V. K., et al. (2023).[2] "Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer’s Disease." International Journal of Molecular Sciences.

-

Zhang, J., et al. (2014). "Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines." Journal of Medicinal Chemistry.

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

-

Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin."

Sources

Synthesis of N,2-diphenylquinazolin-4-amine derivatives for anti-inflammatory studies

Executive Summary

This application note details the optimized synthetic protocol for N,2-diphenylquinazolin-4-amine derivatives, a "privileged scaffold" in medicinal chemistry known for potent anti-inflammatory activity.[1] Unlike non-selective NSAIDs (e.g., Indomethacin) that cause gastric ulceration via COX-1 inhibition, 2,4-disubstituted quinazolines offer a structural template for high-selectivity COX-2 inhibition.[1]

This guide provides a scalable, three-step synthetic workflow, analytical characterization standards, and validated biological protocols (in vitro COX inhibition and in vivo Carrageenan-induced edema) for researchers in early-stage drug discovery.[1]

Strategic Synthesis Workflow

The synthesis follows a convergent "Chlorination-Amination" route, preferred over direct coupling for its ability to generate diverse libraries at the final step (

Figure 1: Step-wise synthetic pathway for the generation of the target quinazoline scaffold.

Detailed Synthetic Protocols

Phase A: Scaffold Construction (The Niementowski Variation)

Objective: Isolate the stable 2-phenylquinazolin-4(3H)-one intermediate.[1]

Reagents:

-

Anthranilic acid (1.0 eq)[1]

-

Benzoyl chloride (1.1 eq)[1]

-

Pyridine (Catalytic) / Dry Acetone (Solvent)[1]

-

Ammonium Acetate (Excess)[1]

Protocol:

-

Benzoylation: Dissolve anthranilic acid in dry acetone/pyridine. Add benzoyl chloride dropwise at 0°C. Stir for 2 hours at room temperature. Pour into ice water to precipitate N-benzoylanthranilic acid .

-

Cyclization: Mix the precipitate with anhydrous ammonium acetate (1:5 ratio) and heat neat at 160°C for 2 hours.

-

Isolation: Cool the melt, triturate with water, and recrystallize from ethanol.

-

QC Checkpoint: Target Melting Point: ~235–238°C. Appearance: White/Off-white needles.[1]

-

Phase B: Activation (Chlorination)

Objective: Convert the tautomeric keto-group into a reactive chloro-leaving group.[1]

Reagents:

-

2-Phenylquinazolin-4(3H)-one (from Phase A)[1]

-

Phosphorus Oxychloride (

) (Excess, acts as solvent) - (0.5 eq - Optional accelerant)[1]

Protocol:

-

Charge: In a round-bottom flask equipped with a calcium chloride guard tube (moisture sensitive!), place the quinazolinone and

(10 mL per gram of solid). -

Reflux: Heat to gentle reflux (105°C) for 3–5 hours. Monitor reaction progress by TLC (Solvent: Hexane:Ethyl Acetate 7:3). The starting material spot (polar) should disappear, replaced by a non-polar spot (4-chloro derivative).[1]

-

Quench (CRITICAL): Cool the mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring.

-

Safety Note: This step is highly exothermic and releases HCl gas. Perform in a fume hood.

-

-

Workup: Neutralize with saturated

solution to pH 8. Extract with chloroform (-

Result: Yellowish solid (4-Chloro-2-phenylquinazoline).[1] Use immediately for Phase C due to hydrolytic instability.

-

Phase C: Library Generation (Nucleophilic Aromatic Substitution)

Objective: Install the aniline pharmacophore to yield the final anti-inflammatory agent.

Reagents:

-

4-Chloro-2-phenylquinazoline (1.0 eq)[1]

-

Substituted Aniline (e.g., 4-Fluoroaniline, 4-Methoxyaniline) (1.1 eq)[1]

-

Isopropanol or Ethanol (Solvent)[1]

-

Catalytic HCl (2 drops)[1]

Protocol:

-

Reaction: Dissolve the chloro-intermediate in isopropanol (10 mL/mmol). Add the substituted aniline.

-

Reflux: Heat at reflux for 4–6 hours.

-

Precipitation: Upon cooling, the hydrochloride salt of the product often precipitates.

-